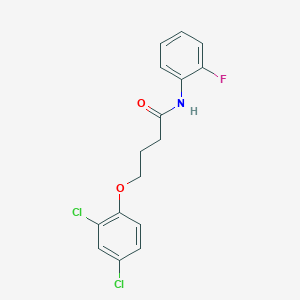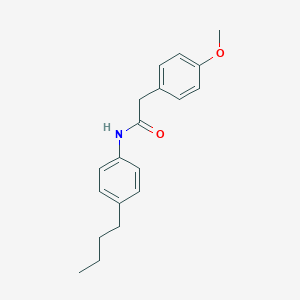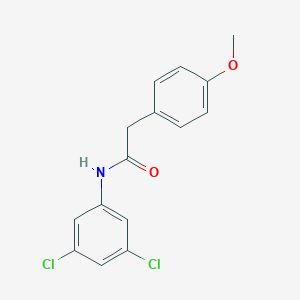![molecular formula C23H23NO B291786 N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)
N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide, also known as BP4, is a synthetic compound that belongs to the family of cannabinoids. BP4 is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. The CB2 receptor is involved in the regulation of immune function and inflammation, making it a promising target for the development of novel therapeutics for a range of diseases.
Wirkmechanismus
N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide exerts its effects through the activation of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to a range of cellular responses, including the inhibition of pro-inflammatory cytokine production, the promotion of apoptosis in cancer cells, and the modulation of pain perception.
Biochemical and Physiological Effects:
N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of apoptosis in cancer cells, and the modulation of pain perception. In addition, N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have antioxidant properties, protecting cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide in lab experiments include its high potency and selectivity for the CB2 receptor, allowing for precise and specific modulation of immune function and inflammation. However, the limitations of using N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide in lab experiments include its limited solubility in aqueous solutions, requiring the use of organic solvents for administration.
Zukünftige Richtungen
For the study of N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide include the development of novel formulations and delivery methods to improve its solubility and bioavailability, as well as the investigation of its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the precise mechanisms of action of N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide and its effects on immune function and inflammation.
Synthesemethoden
N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide can be synthesized using a variety of methods, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. The most commonly used method for the synthesis of N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide is the Suzuki-Miyaura coupling, which involves the reaction of 4-bromo-N-butylphenylcarboxamide with 1,1'-biphenyl-4-boronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
Molekularformel |
C23H23NO |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C23H23NO/c1-2-3-7-18-10-16-22(17-11-18)24-23(25)21-14-12-20(13-15-21)19-8-5-4-6-9-19/h4-6,8-17H,2-3,7H2,1H3,(H,24,25) |
InChI-Schlüssel |
MDSVPENSZXVARD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



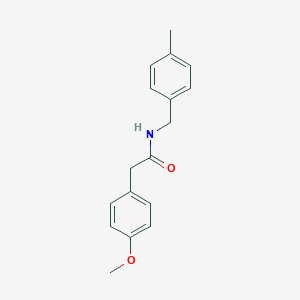
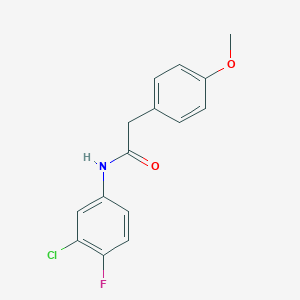
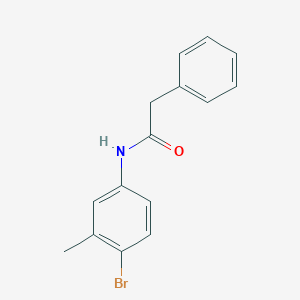
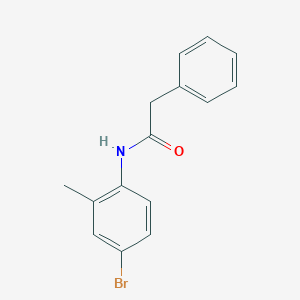
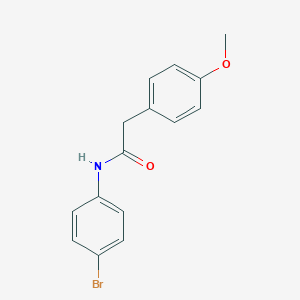
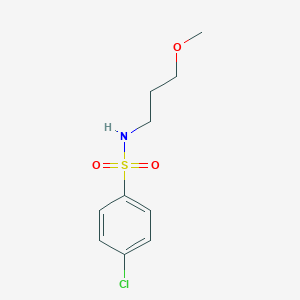
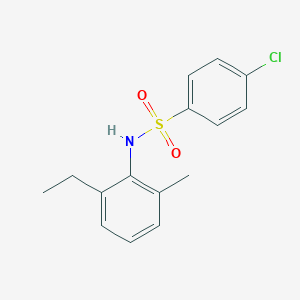
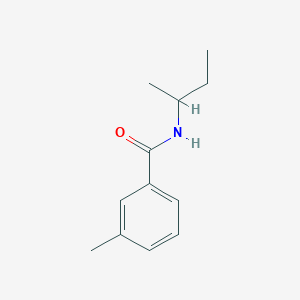
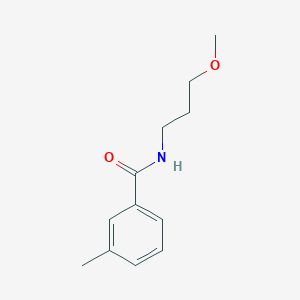
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
